molecular formula C19H17N3O4 B2746504 2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1421509-59-2

2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2746504
CAS No.: 1421509-59-2
M. Wt: 351.362
InChI Key: HIJMRCAMNRCZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic small molecule designed for research purposes, integrating a chromen-4-one core with a complex piperidine-carbonyl linker. This structural class is of significant interest in medicinal chemistry for developing probes targeting neurodegenerative conditions and pain management . Chromenones, also known as 4H-chromen-4-ones, are recognized as privileged structures in drug discovery. Related compounds have demonstrated high affinity for sigma receptors, particularly the sigma-1 subtype, which is a ligand-regulated molecular chaperone involved in Ca²⁺ signaling at the endoplasmic reticulum and the modulation of ion channels . The piperidine moiety is a common pharmacophore found in various sigma receptor ligands, suggesting this compound may act as a ligand for these targets . The specific integration of the pyrazine-oxypiperidine group is designed to modulate the compound's properties and target engagement. Consequently, this molecule is supplied as a tool for researchers investigating multifactorial diseases. Its potential applications include exploratory studies in neuroscience, specifically as a candidate for probing chaperone protein function and receptor-ligand interactions. Researchers may also find it valuable in projects aimed at developing multitarget small molecules (MSMs) that simultaneously engage multiple pathological pathways . This product is intended for non-clinical, in-vitro research applications only.

Properties

IUPAC Name

2-(4-pyrazin-2-yloxypiperidine-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-15-11-17(26-16-4-2-1-3-14(15)16)19(24)22-9-5-13(6-10-22)25-18-12-20-7-8-21-18/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJMRCAMNRCZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one (CAS No.: 1421509-59-2) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features:

  • A chromenone core , which is known for its diverse biological activities.
  • A piperidine ring , contributing to its pharmacological properties.
  • A pyrazinyl moiety , which may enhance interaction with biological targets.
PropertyValue
Molecular FormulaC19H17N3O4
Molecular Weight351.36 g/mol
Melting PointNot explicitly stated
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, it may act as an inhibitor of certain protein kinases, leading to the modulation of cell signaling pathways crucial for cell proliferation and survival.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cancer cell signaling, thus promoting apoptosis in malignant cells.
  • Receptor Binding : It may bind to specific receptors, altering their activity and influencing downstream signaling cascades.

Therapeutic Applications

Research indicates that this compound has potential applications in:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
  • Anti-inflammatory Agents : There is preliminary evidence suggesting that it may possess anti-inflammatory properties, making it relevant for treating inflammatory diseases.

Study 1: Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549) .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels. This suggests its potential use as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substituents at Position 2

The chromone core’s bioactivity often depends on substituents at position 2. Key analogs include:

  • 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17): Substituent: Thiazolo-isoxazole-amino group at position 6, methyl at position 4.
  • Example 29 (): Substituent: 1-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl group at position 2, with 5-fluoro and 3-phenyl groups. The pyrazolo-pyrimidine substituent offers multiple hydrogen-bonding sites, akin to the pyrazine in the target compound. Fluorine at position 5 may improve metabolic stability .
  • Example 64 () :

    • Substituent: Pyrrolo[2,3-b]pyridin-5-yl and fluorophenyl groups.
    • Molecular weight: 536.4 g/mol; melting point: 303–306°C.
    • The fluorophenyl group enhances lipophilicity, contrasting with the target compound’s pyrazine-piperidine system, which may improve aqueous solubility .

Extended Ether/Carbonyl Substituents

  • 2-(4-(2-(2-Azidoethoxy)ethoxy)phenyl)-3-(benzyloxy)-4H-chromen-4-one () :
    • Substituent: Azidoethoxy-ethoxy phenyl (position 2) and benzyloxy (position 3).
    • Molecular formula: C₂₆H₂₃N₃O₅; molecular weight: 457.486 g/mol.
    • The azide group enables click chemistry applications, whereas the target compound’s piperidine-pyrazine substituent is more suited for target-specific interactions .

Physicochemical Properties

Compound Substituent Features Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound Pyrazine-piperidine-carbonyl - - Moderate solubility (piperidine basicity)
Example 64 () Pyrrolopyridine-fluorophenyl 536.4 303–306 High lipophilicity, crystalline
2H-chromen-2-one (Compound 17, ) Thiazolo-isoxazole-amino - - Rigid, hydrophobic
Compound Azidoethoxy-benzyloxy 457.486 - Click-chemistry functionalization

Q & A

Q. What are the recommended synthetic routes for 2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multi-step reactions involving:

  • Coupling reactions : Amide bond formation between the pyrazine-piperidine fragment and the chromenone core using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or DMF .
  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields >90% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical methods include:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. SHELXL refinement (via the SHELX suite) is standard for small-molecule crystallography .
  • Spectroscopic techniques :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., pyrazine-O-piperidine linkage at C4 of chromenone) .
    • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 406.1298) .

Q. What safety protocols are recommended for handling this compound?

  • Toxicity mitigation : Use PPE (gloves, goggles) due to potential irritant properties (similar piperidine-chromenone analogs show H315/H319 hazards) .
  • Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis of the carbonyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Common discrepancies arise from:

  • Metabolic instability : The pyrazine-piperidine moiety may undergo hepatic oxidation. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in vitro to assess intrinsic activity .
  • Solubility limitations : Low aqueous solubility (logP ~3.5) reduces bioavailability. Formulation with cyclodextrins or PEGylation improves in vivo efficacy .

Q. What computational strategies are effective for predicting binding modes of this compound with kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of homologous kinases (e.g., PDB 8DQ) to model interactions .
  • MD simulations : AMBER or GROMACS for 100-ns trajectories to assess stability of hydrogen bonds between the chromenone carbonyl and kinase catalytic lysine .

Q. How do structural modifications (e.g., fluorination of pyrazine) impact the compound’s fluorescence properties?

  • Electron-withdrawing groups : Fluorination at pyrazine C3 enhances fluorescence quantum yield (Φ from 0.2 to 0.45) by reducing non-radiative decay .
  • Validation : Time-resolved fluorescence spectroscopy (λex 350 nm, λem 450 nm) quantifies Stokes shift and lifetime changes .

Q. What experimental controls are critical when assessing this compound’s role in reactive oxygen species (ROS) modulation?

  • Positive controls : Compare with known ROS inducers (e.g., menadione) and scavengers (e.g., NAC).
  • Artifact prevention : Shield assays from light to avoid chromenone photodegradation (common in DCFH-DA assays) .

Q. How can crystallographic disorder in the piperidine ring be addressed during refinement?

  • SHELXL constraints : Apply "ISOR" and "DELU" commands to refine anisotropic displacement parameters for disordered atoms .
  • Twinned data : Use PLATON’s TwinRotMat to detect and model twinning (common in monoclinic systems with β ≈ 90°) .

Methodological Considerations for Data Reproducibility

Q. Why do HPLC purity assays vary between labs for this compound?

  • Column chemistry differences : C18 vs. phenyl-hexyl columns alter retention times. Standardize using USP reference standards .
  • Mobile phase pH : Adjust to 6.5 (ammonium acetate buffer) to suppress chromenone tautomerism .

Q. How can researchers validate the absence of polymorphic forms in bulk samples?

  • PXRD : Compare diffraction patterns with SC-XRD data. Peaks at 2θ = 12.5°, 18.7°, and 25.3° indicate the stable polymorph .
  • DSC : Endothermic peaks near 215°C confirm melting point consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.